molecular formula C14H14N4OS2 B2832627 1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1171514-82-1

1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2832627
CAS RN: 1171514-82-1
M. Wt: 318.41
InChI Key: LHWGOCJNCQGXLK-UHFFFAOYSA-N
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Description

The compound “1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a benzothiazole ring, and a carboxamide group . These structural components are often found in various pharmaceuticals and bioactive compounds .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) properties . This could potentially be applied in the development of new pain relief medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . They could potentially be used in the treatment of conditions characterized by inflammation.

Antimicrobial Activity

Thiazole compounds have been found to have antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . This suggests potential applications in the treatment of fungal infections.

Antiviral Activity

Thiazole compounds have been found to have antiviral properties . This could potentially be applied in the development of new antiviral medications.

Antitumor Activity

Thiazole compounds have shown potential in acting as antitumor or cytotoxic drug molecules . For example, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effect on a prostate cancer .

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective properties . This suggests potential applications in the treatment of neurological disorders.

Mechanism of Action

Target of Action

The compound, also known as 1-ethyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide, is a derivative of the thiazole ring . Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives have been found to interact with various targets, leading to a range of biological activities . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways. For instance, they have been found to have anti-inflammatory activities, possibly by inhibiting the cyclooxygenase (COX) pathway . They have also been found to have antitumor and cytotoxic activities, possibly by affecting pathways involved in cell proliferation and survival .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor of the COX pathway, it could result in reduced inflammation . If it interacts with DNA and topoisomerase II, it could lead to cell death .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Other factors, such as temperature and the presence of other substances, could also influence the compound’s action.

properties

IUPAC Name

2-ethyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS2/c1-3-18-11(6-7-15-18)13(19)17-14-16-10-5-4-9(20-2)8-12(10)21-14/h4-8H,3H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWGOCJNCQGXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

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